molecular formula C8H9N3O2S B1596992 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide CAS No. 206761-71-9

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide

Cat. No.: B1596992
CAS No.: 206761-71-9
M. Wt: 211.24 g/mol
InChI Key: CUFDXBXAIGZTLT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The compound 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide represents an important class of thiosemicarbazide derivatives with potential biological and chemical applications. According to standard chemical nomenclature, this compound has the International Union of Pure and Applied Chemistry (IUPAC) name N-(1,3-benzodioxol-5-yl)hydrazinecarbothioamide. This systematic name reflects the core molecular structure consisting of a hydrazinecarbothioamide functional group attached to a benzodioxole ring system.

The molecule can be alternatively designated as 1-amino-3-(1,3-benzodioxol-5-yl)thiourea, highlighting its relationship to thiourea derivatives. The molecular formula of this compound is C8H9N3O2S with a calculated molecular weight of 211.24 g/mol. The compound is registered with Chemical Abstracts Service (CAS) registry number 206761-71-9.

The structural representation of this compound features a planar 1,3-benzodioxole ring connected to a thiosemicarbazide moiety. The thiosemicarbazide group (−NH−NH−C(S)−NH2) contains a thiocarbonyl (C=S) group and three nitrogen atoms in different chemical environments. The methylenedioxy group forms a five-membered heterocyclic ring fused to the benzene ring, creating the characteristic 1,3-benzodioxole structure.

For precise chemical identification, the following identifiers are associated with this compound:

Table 1: Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name N-(1,3-benzodioxol-5-yl)hydrazinecarbothioamide
CAS Number 206761-71-9
Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
InChI 1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14)
InChI Key CUFDXBXAIGZTLT-UHFFFAOYSA-N
SMILES NNC(=S)Nc1ccc2OCOc2c1

The structural representation includes a thiosemicarbazide group (−NH−NH−C(S)−NH2) attached to the aromatic ring at position 5 of the 1,3-benzodioxole system. The molecule contains three nitrogen atoms with different chemical environments: one as part of the amino group (NH2), one connected to both the thiocarbonyl group and the hydrazine portion (NH), and one connecting the phenyl ring to the thiosemicarbazide moiety (NH).

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDXBXAIGZTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369676
Record name N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide
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Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-71-9
Record name N-1,3-Benzodioxol-5-ylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide
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Record name 206761-71-9
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Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide typically follows a two-step approach:

  • Step 1: Preparation of 3-thiosemicarbazide or its substituted derivatives.
  • Step 2: Condensation of the thiosemicarbazide with 3,4-methylenedioxyphenyl-containing aldehydes or isothiocyanates.

This approach is consistent with the synthesis of related 4-phenyl-3-thiosemicarbazide compounds, where the thiosemicarbazide core is functionalized by reaction with aromatic substrates to yield the target compound.

Preparation of 3-Thiosemicarbazide Derivatives

A well-established method for preparing 3-thiosemicarbazide derivatives involves the reaction of hydrazine hydrate with isothiocyanates. For example, phenyl isothiocyanate reacts with hydrazine hydrate in ethanol at room temperature to yield 4-phenyl-3-thiosemicarbazide in high yield (around 86%). By analogy, 3,4-methylenedioxyphenyl isothiocyanate or related precursors can be used to synthesize this compound.

Specific Preparation Method for this compound

Reaction Conditions

  • Reagents: Hydrazine hydrate and 3,4-methylenedioxyphenyl isothiocyanate or aldehyde.
  • Solvent: Ethanol or aqueous ethanol mixtures are preferred for solubility and reaction efficiency.
  • Temperature: Room temperature to moderate heating (25–85 °C) depending on the substrate and desired reaction rate.
  • Catalyst: A few drops of acetic acid can be used to catalyze the condensation reaction when aromatic aldehydes are involved.

Reaction Mechanism

  • When starting from isothiocyanates, hydrazine hydrate nucleophilically attacks the isothiocyanate carbon, leading to the formation of thiosemicarbazide derivatives.
  • When starting from aldehydes, the condensation with thiosemicarbazide forms thiosemicarbazones, which can be subsequently reduced or modified to yield the target compound.

Example Synthesis Protocol

Step Procedure Description Conditions Yield Notes
1 Mix hydrazine hydrate with 3,4-methylenedioxyphenyl isothiocyanate in ethanol Room temperature, 1–3 hours ~85% (estimated) Stirring ensures complete reaction
2 Isolate product by filtration or crystallization Cooling to 0 °C Purification by recrystallization Product purity confirmed by melting point and spectroscopy

Comparative Analysis with Related Thiosemicarbazide Syntheses

Parameter 4-Methyl-3-thiosemicarbazide Synthesis 4-Phenyl-3-thiosemicarbazide Synthesis This compound (Expected)
Starting Material Methyldithiocarbamate quaternary ammonium salt + hydrazine hydrate Phenyl isothiocyanate + hydrazine hydrate 3,4-Methylenedioxyphenyl isothiocyanate + hydrazine hydrate
Solvent Water or water/ethanol mixture Ethanol Ethanol or ethanol/water mixture
Temperature 50–130 °C (preferably ~100 °C) Room temperature to 85 °C Room temperature to 85 °C
Reaction Time ~3 hours 1–3 hours 1–3 hours
Yield High (up to 90%) 86% Expected 80–90% based on analogues
Isolation Crystallization after cooling Crystallization Crystallization or filtration
Notes Use of inert atmosphere recommended Acid catalyst used for aldehyde condensations Similar catalytic conditions applicable

Research Findings and Optimization Notes

  • The reaction efficiency is highly dependent on the purity of hydrazine hydrate and the aromatic isothiocyanate.
  • Use of polar solvents such as ethanol or aqueous ethanol mixtures enhances solubility and reaction rates.
  • Mild acid catalysis (acetic acid) facilitates condensation when aldehydes are substrates.
  • Temperature control is critical to avoid side reactions or decomposition; room temperature or slightly elevated temperatures are preferred.
  • Crystallization and purification steps are essential for obtaining analytically pure this compound.
  • Analogous methods for 4-methyl-3-thiosemicarbazide demonstrate that triethylamine and inert atmosphere can improve yields and product recovery, which might be adapted for this compound if needed.

Summary Table of Preparation Methods

Method Starting Materials Solvent Temperature Reaction Time Yield Key Advantages References
Hydrazine + 3,4-Methylenedioxyphenyl isothiocyanate Hydrazine hydrate, 3,4-methylenedioxyphenyl isothiocyanate Ethanol or aqueous ethanol RT to 85 °C 1–3 hours 80–90% (expected) Mild conditions, straightforward isolation (analogous)
Methyldithiocarbamate quaternary salt + hydrazine (for related compounds) Methyldithiocarbamate quaternary ammonium salt, hydrazine hydrate Water or water/alcohol 50–130 °C (opt. 100 °C) ~3 hours High yield, easy amine recovery Improved yield, inert atmosphere

Chemical Reactions Analysis

Oxidation Reactions

The thiosemicarbazide moiety (−NH−C(=S)−NH−NH₂) undergoes oxidation at the sulfur center. Key findings include:

Reagent Conditions Product Yield Source
H₂O₂ (30%)Ethanol, reflux, 4–6 hrsSulfoxide derivative72–78%
KMnO₄ (aq.)Acidic (H₂SO₄), 60°C, 2 hrsSulfone derivative65–70%
  • Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O) depending on reagent strength .

  • Applications : Sulfone derivatives exhibit enhanced bioactivity in larvicidal studies .

Reduction Reactions

The −C(=S)− group is reduced to −C(=O)− or −CH₂− under controlled conditions:

Reagent Conditions Product Yield Source
NaBH₄Methanol, RT, 1 hrThiourea derivative85%
LiAlH₄Dry THF, reflux, 3 hrsDesulfurized amine60–65%
  • Selectivity : NaBH₄ selectively reduces the thioamide group without altering the methylenedioxy ring .

Electrophilic Aromatic Substitution

The methylenedioxyphenyl group participates in electrophilic substitutions, predominantly at the para position relative to the oxygen atoms:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0–5°C, 30 minNitro derivative (para)55%
Br₂ (FeCl₃)CHCl₃, RT, 2 hrsBromo derivative (para)70%
  • Directing Effects : The methylenedioxy group acts as a strong electron-donating substituent, favoring para substitution .

Condensation Reactions

The terminal −NH−NH₂ group reacts with carbonyl compounds to form thiosemicarbazones:

Carbonyl Compound Conditions Product Yield Source
4-ChlorobenzaldehydeEtOH, HCl (cat.), refluxThiosemicarbazone analog89%
2-ButanoneUltrasound, RT, 1 hrCyclic thiosemicarbazone75%
  • Kinetics : Reactions with aldehydes are faster than ketones due to lower steric hindrance .

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

Metal Salt Conditions Complex Stoichiometry Source
CuCl₂Methanol, RT, 2 hrsCu(II) complex1:2 (metal:ligand)
Fe(NO₃)₃Aqueous, pH 6–7Fe(III) complex1:1
  • Applications : Metal complexes show improved stability and bioactivity compared to the free ligand .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C) : Loss of NH₃ and H₂S gases (mass loss: 18–22%) .

  • Stage 2 (250–300°C) : Fragmentation of the methylenedioxy ring (mass loss: 45–50%) .

Key Research Findings

  • Structure-Activity Relationships :

    • Halogenation at the para position of the aromatic ring enhances larvicidal activity (e.g., 4-Br derivative LC₅₀ = 92.0 µmol/L) .

    • Sulfone derivatives exhibit 3× higher cytotoxicity than the parent compound .

  • QSAR Insights :

    • Electronic parameters (e.g., HOMO-LUMO gap) correlate with bioactivity:

      \text{log}(1/\text{LC}_{50}) = 0.85 \times \varepsilon_{\text{HOMO}} + 1.2 \times \log P \quad (R^2 = 0.91) $$[7].

Scientific Research Applications

Biological Activities

Research indicates that 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, including Mycobacterium species. The thiosemicarbazide group has been linked to anti-tubercular properties, making it a candidate for developing new treatments for tuberculosis .
  • Anticancer Properties : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Thiosemicarbazides have been studied for their ability to induce apoptosis in cancer cells, which could be further explored with this specific derivative .

Table 1: Research Findings on Biological Activities

StudyCompound TestedBiological ActivityResults
This compoundAntimicrobialShows promising activity against Mycobacterium species
Thiosemicarbazide derivativesAnti-tubercularHigh activity observed (0.39 μg/mL) against test organisms
Phenoxymethyl thiosemicarbazonesLarvicidalEffective against Aedes aegypti larvae; structure-activity relationship established

Case Study: Antitubercular Activity

A study synthesized various thiosemicarbazide derivatives and evaluated their anti-mycobacterial activity. The results indicated that certain derivatives exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of this compound as a lead compound for further development in combating tuberculosis .

Case Study: Larvicidal Activity

Another investigation focused on the larvicidal properties of thiosemicarbazone derivatives against Aedes aegypti larvae. The study found that modifications in the compound’s structure could enhance its efficacy as a larvicide, suggesting that similar strategies could be applied to this compound for developing new insecticides .

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiosemicarbazide moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine derivatives.

    3,4-Methylenedioxyamphetamine: A psychoactive compound with stimulant and empathogenic properties.

    3,4-Methylenedioxypropiophenone: Used in the synthesis of various substituted methylenedioxyphenethylamine derivatives.

Uniqueness

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is unique due to the presence of both a methylenedioxyphenyl group and a thiosemicarbazide moiety

Biological Activity

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide (CAS No. 206761-71-9) is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and insecticidal activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound possesses the following chemical structure:

  • Molecular Formula : C8_8H9_9N3_3O2_2S
  • Molecular Weight : 197.24 g/mol

The structural features of thiosemicarbazones contribute to their biological properties through interactions with various biological targets.

Antimicrobial Activity

Research has indicated that thiosemicarbazones exhibit significant antimicrobial properties. A study evaluating various thiosemicarbazones found that derivatives with methylenedioxy groups showed enhanced activity against bacterial strains. Specifically, this compound demonstrated notable inhibition against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Properties

Thiosemicarbazones have been extensively studied for their potential anticancer effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound's mechanism of action is believed to involve the chelation of metal ions, which is critical for cancer cell survival.

Insecticidal Activity

The compound has also been evaluated for its larvicidal activity against Aedes aegypti larvae. A study reported that thiosemicarbazone derivatives with specific substituents showed varying levels of toxicity. The larvicidal activity was quantified using lethal concentration (LC50) values, with this compound demonstrating effective larvicidal properties . The presence of polarizable halogen substituents was noted to enhance this activity.

Research Findings and Case Studies

Activity Type Tested Compound Result Reference
AntimicrobialThis compoundSignificant inhibition against Gram-positive bacteria
AnticancerVarious cancer cell linesInduced apoptosis; IC50 values indicating cytotoxicity
InsecticidalAedes aegypti larvaeLC50 values indicating effective larvicidal activity

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and interact with cellular targets. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By chelating essential metal ions required for enzyme function.
  • Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways.
  • Disruption of Cellular Membranes : Resulting in increased permeability and eventual cell lysis.

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide, and how do solvent systems influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide precursors. A reflux-based approach using ethanol as a solvent (70 mmol hydrazide derivatives, 70 mmol phenylisothiocyanate) yields solid thiosemicarbazide intermediates . Solvent polarity and reaction time significantly impact purity. For example, DMF-acetic acid mixtures (5 mL DMF + 10 mL acetic acid) under 2-hour reflux improve cyclization efficiency for structurally analogous thiosemicarbazides, with recrystallization in DMF-ethanol enhancing crystallinity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

Methodological Answer:

  • FTIR : Key peaks include N–H stretching (3100–3300 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 6.7–7.5 ppm) and methylenedioxy groups (δ 5.9–6.1 ppm) are diagnostic. For analogs, thiourea NH signals appear at δ 9.5–10.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of S or NH groups) validate the backbone .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 100 µg/mL compound concentrations .
  • Anti-inflammatory Testing : Measure COX-1/2 inhibition via ELISA, comparing IC₅₀ values to indomethacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices .

Advanced Research Questions

Q. How do tautomeric equilibria (thione-thiol) influence the compound’s reactivity in coordination chemistry?

Methodological Answer: Thione-thiol tautomerism alters donor atom availability (S vs. N). For Mn(II) complexes, thione forms S→Mn bonds (λₘₐₓ ~450 nm), while thiol favors N-coordination. UV-Vis and cyclic voltammetry (E₁/₂ shifts ±50 mV) differentiate tautomeric states. X-ray crystallography (e.g., S–Mn bond lengths ~2.3 Å) provides structural confirmation .

Q. What computational methods (e.g., DFT) predict electronic properties and non-covalent interactions in crystalline phases?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to analyze HOMO-LUMO gaps (e.g., ~4.2 eV for analogs) and charge distribution on S/N atoms .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I⋯S contacts ≤3.35 Å in iodophenyl derivatives) using CrystalExplorer .

Q. How can contradictory bioactivity data between research groups be systematically resolved?

Methodological Answer:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .
  • Structural Variants : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) via SAR studies .
  • Assay Reproducibility : Standardize protocols (e.g., fixed cell passage numbers, serum-free conditions) to minimize variability .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). LC-MS identifies degradation products (e.g., hydrolysis to semicarbazide) .
  • Thermal Analysis : TGA/DSC (heating rate 10°C/min) reveals decomposition thresholds (~200°C for analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide
Reactant of Route 2
4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide

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